3-O-Methyl-L-DOPA-4-sulfate-d3

Descripción

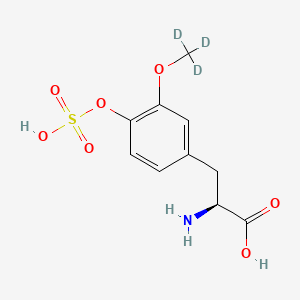

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H13NO7S |

|---|---|

Peso molecular |

294.30 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1/i1D3 |

Clave InChI |

OOMSDJKDKVRCSI-LNEZGBMJSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O |

SMILES canónico |

COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O |

Origen del producto |

United States |

Chemical structure and properties of 3-O-Methyl-L-DOPA-4-sulfate-d3

Executive Summary

3-O-Methyl-L-DOPA-4-sulfate-d3 is a stable isotope-labeled conjugate used primarily as an internal standard (IS) in the quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of L-DOPA metabolites.

As the downstream product of sequential methylation (via COMT) and sulfation (via SULT), this molecule represents a critical endpoint in the clearance pathway of levodopa (L-DOPA) therapeutics. Its deuterated form (-d3) provides the mass shift necessary to normalize matrix effects, extraction efficiency, and ionization variability in clinical pharmacokinetic (PK) studies of Parkinson’s disease treatments.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Constitution

-

Systematic Name: (2S)-2-amino-3-[3-(methoxy-d3)-4-(sulfooxy)phenyl]propanoic acid

-

Chemical Formula:

-

Molecular Weight: ~294.28 g/mol (Calculated based on d3 incorporation)

-

Isotopic Labeling: The methyl group at the 3-position is fully deuterated (

). This position is metabolically stable and resistant to deuterium-hydrogen exchange (D/H exchange) in aqueous media, unlike aromatic ring protons which can be labile under acidic conditions.

Structural Logic

The molecule retains the zwitterionic amino acid backbone of L-DOPA. The critical modifications are:

-

3-Position: Occupied by a trideuteromethyl ether (

). This blocks phase II glucuronidation/sulfation at this site and serves as the mass tag. -

4-Position: Occupied by a sulfate ester (

).[5] This renders the molecule highly polar and acidic.

Visual Representation (DOT)

The following diagram illustrates the chemical connectivity and the specific site of isotopic labeling.

Metabolic Context & Biological Relevance[8][9][10]

Understanding the origin of the non-deuterated analyte is essential for experimental design. This compound is a secondary metabolite formed through the interplay of Catechol-O-Methyltransferase (COMT) and Sulfotransferases (SULT) .

The Biotransformation Pathway

-

L-DOPA Administration: Exogenous L-DOPA enters the system.

-

Methylation (Primary): COMT transfers a methyl group from S-adenosylmethionine (SAM) to the 3-hydroxyl group of L-DOPA, forming 3-O-Methyldopa (3-OMD) .[1] This is the major circulating metabolite.[6]

-

Sulfation (Secondary): The remaining 4-hydroxyl group on 3-OMD acts as a substrate for SULT isoforms (primarily SULT1A3 in humans). This yields 3-O-Methyl-L-DOPA-4-sulfate .

Pathway Visualization

Physicochemical Properties

| Property | Description | Implication for Analysis |

| Solubility | High water solubility; sparingly soluble in organic solvents (methanol, acetonitrile). | Requires aqueous stock solutions; incompatible with high % organic crash solvents during extraction. |

| Acidity (pKa) | Sulfate pKa < 1.0; Carboxylic acid pKa ~2.2; Amine pKa ~9. | The molecule is permanently charged (negative) at physiological and typical LC pH (pH 2-8). |

| Stability | Hydrolysis Sensitive: The phenyl sulfate ester bond is labile in strong acid at high temperatures. | Avoid high temperatures (>40°C) during evaporation steps. Use neutral pH buffers where possible. |

| Hygroscopicity | Likely hygroscopic as a salt (e.g., ammonium or sodium salt). | Store desiccated at -20°C. Equilibrate to RT before weighing. |

Analytical Application: LC-MS/MS Protocol

Core Directive: This section details the use of the -d3 standard to quantify the endogenous metabolite. The protocol relies on Multiple Reaction Monitoring (MRM) .[6]

Mass Spectrometry Transitions

The sulfate group is fragile in the ion source (In-Source Fragmentation), often losing

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is typically preferred for sulfates, though Positive (ESI+) works for the amino acid backbone.

-

Precursor Ion (Q1):

(Negative mode) or -

Product Ion (Q3): Loss of the sulfate group or fragmentation of the amino acid backbone.

Recommended MRM Transitions (Negative Mode):

-

Analyte (3-OMD-4-S):

(Loss of -

Internal Standard (3-OMD-4-S-d3):

(Loss of

Note: In positive mode, the transition would be

Sample Preparation Workflow

Due to the high polarity of the sulfate, Liquid-Liquid Extraction (LLE) with ether/hexane is ineffective. Protein Precipitation (PPT) or Solid Phase Extraction (SPE) is required.

Protocol: Protein Precipitation

-

Aliquot: 50 µL Plasma/Serum.

-

Spike: Add 10 µL of 3-O-Methyl-L-DOPA-4-sulfate-d3 working solution (e.g., 100 ng/mL in water).

-

Precipitate: Add 200 µL Methanol (cold). Avoid acidification if possible to prevent sulfate hydrolysis.

-

Vortex/Centrifuge: 10 min at 10,000 x g.

-

Supernatant: Transfer to vial. Dilute with water if using HILIC chromatography to match initial mobile phase conditions.

Chromatography (LC Conditions)

Standard C18 columns often fail to retain this highly polar sulfate.

-

Option A (HILIC): Best for retention.

-

Column: Amide or Zwitterionic HILIC.

-

Mobile Phase: A: 10mM Ammonium Acetate (pH 6.8); B: Acetonitrile.

-

-

Option B (PFP/F5): Pentafluorophenyl columns provide alternative selectivity for aromatic compounds.

Synthesis & Quality Considerations

Synthesis Route

The commercial production of the -d3 standard typically follows a chemoenzymatic or semi-synthetic route:

-

Labeling: Methylation using Iodomethane-d3 (

) under controlled conditions (or using COMT + SAM-d3) to generate 3-O-Methyl-d3-L-DOPA . -

Sulfation: Chemical sulfation of the 4-hydroxyl group using Sulfur Trioxide-Pyridine complex (

) or Chlorosulfonic acid. -

Purification: HPLC purification to remove the 3-sulfate isomer (if formed) and unreacted precursors.

Isotopic Purity

For valid quantification, the contribution of the unlabeled (d0) isotopologue in the d3 standard must be minimal (<0.5%) to prevent "blank" signal interference. Conversely, the d3 standard must not contain d0 impurities that would artificially inflate the analyte signal.

References

-

Axios Research. (n.d.). 3-O-methyl dopa sulfate | Reference Standard.[8] Retrieved March 7, 2026, from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2025). 3-O-METHYLDOPA-4-SULFATE Entry. Inxight Drugs.[8] Retrieved March 7, 2026, from [Link]

-

PubChem. (2025).[9] 3-O-Methyldopa-4-sulfate (CID 91800073).[10] National Library of Medicine. Retrieved March 7, 2026, from [Link]

-

MDPI. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules. Retrieved March 7, 2026, from [Link]

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. 3-O-methyl dopa sulfate | Axios Research [axios-research.com]

- 9. Phenyl sulfate | C6H5O4S- | CID 18795569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-O-Methyldopa-4-sulfate | C10H13NO7S | CID 91800073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Pathways of L-DOPA Sulfation in Parkinson’s Disease: A Technical Guide

The Paradigm of L-DOPA Phase II Metabolism

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the foundational pharmacotherapy for Parkinson’s disease (PD), serving as a direct precursor to dopamine. While the primary metabolic pathways—decarboxylation via Aromatic L-amino acid decarboxylase (AADC) and methylation via Catechol-O-methyltransferase (COMT)—are well-characterized, Phase II sulfation represents a critical, yet historically underappreciated, metabolic shunt [1].

Sulfation alters the hydrophilicity, half-life, and receptor-binding affinity of L-DOPA. In PD patients undergoing chronic L-DOPA therapy, a significant portion of the administered dose is diverted into sulfated conjugates, primarily forming L-DOPA-3-O-sulfate and L-DOPA-4-O-sulfate [2]. Understanding the enzymatic drivers and quantifying these metabolites is essential for optimizing drug delivery and mitigating motor fluctuations.

Enzymatic Drivers: The SULT1A3 Isoform and Regioselectivity

The biotransformation of L-DOPA into its sulfated forms is catalyzed by the cytosolic sulfotransferase (SULT) superfamily, which utilizes 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfuryl donor. In humans, the SULT1A3 isoform is the dominant enzyme responsible for catecholamine sulfation [3].

Causality of Regioselectivity: Unlike SULT1A1, which exhibits broad substrate specificity, SULT1A3 is highly selective. X-ray crystallographic studies reveal that the Glu146 residue in the SULT1A3 active site acts as a steric and electrostatic gatekeeper. It forces the L-DOPA substrate into an orientation that requires strict hydrogen-bonding with Tyr240. This structural constraint dictates an absolute preference for sulfation at the 3-O-position over the 4-O-position, providing a molecular explanation for why 3-O-sulfated catecholamines predominate in human blood [4].

Metabolic shunting of L-DOPA via SULT1A3, AADC, and COMT pathways.

Kinetic Profiling and Quantitative Dynamics

The enzymatic efficiency of SULT1A3 heavily favors the formation of the 3-O-sulfate conjugate. The maximal reaction rate (

Table 1: Kinetic Parameters of Human SULT1A3 for Catechol Substrates

| Substrate | Regioselectivity | Apparent | |

| L-DOPA | 3-O-Sulfate (Major) | ~1.0 | ~200 |

| L-DOPA | 4-O-Sulfate (Minor) | ~1.2 | ~33 |

| Dopamine | 3-O-Sulfate | ~0.8 | ~250 |

The Reservoir Hypothesis: Pharmacological Implications

Chronic L-DOPA administration is plagued by its short plasma half-life (~90 minutes), leading to "wearing-off" phenomena and dyskinesias. The Prodrug/Reservoir Hypothesis posits that L-DOPA-4'-Sulfate and L-DOPA-3'-Sulfate function as stable, circulating endogenous reservoirs [2].

Because sulfated conjugates are highly water-soluble and resistant to immediate COMT/AADC degradation, they circulate longer. Ubiquitous tissue arylsulfatases can theoretically cleave the sulfate moiety, slowly regenerating active L-DOPA. This mechanism is currently a major target for drug development professionals aiming to design synthetic L-DOPA-sulfate prodrugs that provide sustained dopaminergic stimulation.

Analytical Methodology: LC-MS/MS Quantification

Quantifying highly polar L-DOPA sulfates in biological matrices is notoriously difficult due to severe matrix effects (ion suppression) caused by co-eluting endogenous salts and phospholipids [5]. The following self-validating protocol utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to ensure robust quantification [6].

Table 2: Optimized MRM Transitions for LC-MS/MS (ESI+)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| L-DOPA | 198.1 | 152.1 | 15 |

| L-DOPA-d3 (IS) | 201.1 | 154.4 | 15 |

| L-DOPA-Sulfate | 278.0 | 198.0 | 20 |

Step-by-Step Protocol

1. Sample Preparation (Protein Precipitation)

-

Step: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., L-DOPA-d3 at 200 µg/L).

-

Causality: Adding the IS before extraction ensures that any volumetric losses or matrix-induced ion suppression are perfectly mirrored between the analyte and the standard, creating a self-correcting quantification system.

-

-

Step: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Causality: Acetonitrile aggressively denatures plasma proteins. Formic acid disrupts protein-metabolite binding and forces the analytes into a protonated state, which is strictly required for downstream Positive Electrospray Ionization (ESI+) [7].

-

-

Step: Vortex for 10 seconds, then centrifuge at 13,000 rpm for 10 minutes at 4°C [5].

2. Chromatographic Separation

-

Step: Transfer the supernatant to an autosampler vial and inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Causality: Standard reversed-phase C18 columns fail to retain small, highly polar sulfated catecholamines, causing them to co-elute with the solvent front where matrix suppression is catastrophic. HILIC provides orthogonal retention, moving the analyte elution window into a clean zone [5].

-

3. Mass Spectrometry & Self-Validation

-

Step: Operate the Triple Quadrupole MS in ESI+ mode, monitoring the MRM transitions listed in Table 2.

-

Self-Validation Checkpoint: Continuously monitor the absolute peak area of the L-DOPA-d3 internal standard across all patient samples. A variance of >15% in the IS peak area indicates uncompensated matrix effects, invalidating the run and requiring sample dilution or gradient optimization.

Step-by-step LC-MS/MS workflow for L-DOPA sulfate quantification.

References

-

BenchChem. "L-DOPA-4'-Sulfate: A Potential Endogenous Reservoir and Modulator in Dopaminergic Systems." 2

-

Ovid. "L-DOPA biotransformation: correlations of dosage, erythrocyte catechol O-methyltransferase and platelet SULT1A3 activities." 1

-

Semantic Scholar. "X-ray Crystal Structure of Human Dopamine Sulfotransferase, SULT1A3." 3

-

SciSpace. "Understanding Human Drug Conjugating Enzymes; Regio- and Stereoselectivity in Sulfotransferase 1A3 and the UDP-Glucuronosyltransferases."4

-

BenchChem. "Overcoming matrix effects in L-DOPA-4'-Sulfate mass spectrometry." 5

-

MDPI. "Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples." 6

-

University of Szeged. "Development and validation of an LC-MS/MS method for the analysis of L-DOPA." 7

Sources

Technical Guide: 3-O-Methyl-L-DOPA vs. Sulfated Conjugates in Parkinson’s Pharmacokinetics

Executive Summary

This guide delineates the physicochemical, pharmacokinetic, and analytical distinctions between 3-O-Methyl-L-DOPA (3-OMD) and its Phase II metabolite, 3-O-Methyl-L-DOPA-4-sulfate .

For researchers in neuropharmacology and drug metabolism, distinguishing these two species is critical. 3-OMD is a bioactive competitor that antagonizes L-DOPA therapy by saturating the Large Neutral Amino Acid Transporter 1 (LAT1) at the Blood-Brain Barrier (BBB). In contrast, its sulfated conjugate represents an irreversible inactivation product restricted to the periphery, serving as a marker of SULT1A3 activity and renal clearance rather than a central nervous system (CNS) active agent.

Molecular Divergence: Physicochemical Properties

The fundamental difference between 3-OMD and its sulfate lies in their charge state at physiological pH, which dictates their biodistribution.

| Feature | 3-O-Methyl-L-DOPA (3-OMD) | 3-O-Methyl-L-DOPA-4-Sulfate |

| Molecular Formula | C₁₀H₁₃NO₄ | C₁₀H₁₃NO₇S |

| Molecular Weight | 211.21 g/mol | 291.28 g/mol |

| Charge (pH 7.4) | Zwitterionic (Net Neutral) | Anionic (Net Negative) |

| Lipophilicity (LogP) | ~ -1.5 (Moderate hydrophilicity) | < -3.0 (Highly hydrophilic) |

| Solubility | Water-soluble; crosses lipid membranes via transporters | Highly water-soluble; membrane impermeable without OATs |

| Primary Transporter | LAT1 (SLC7A5) – Bidirectional BBB transport | OAT1/3 (SLC22A6/8) – Renal excretion |

| Physiological Role | L-DOPA transport competitor; Long half-life metabolite | Phase II elimination product; Detoxification marker |

Metabolic Trajectories: The COMT-SULT Axis

The metabolic fate of L-DOPA is a sequential competition between bioactivation (Decarboxylation to Dopamine) and catabolism (O-methylation and Sulfation).

Formation of 3-OMD

Enzyme: Catechol-O-methyltransferase (COMT).[1][2][3][4] Mechanism: COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-DOPA. Kinetics: 3-OMD has a plasma half-life of approximately 15 hours (compared to ~1 hour for L-DOPA), leading to significant accumulation during chronic therapy.

Sulfation to 3-OMD-Sulfate

Enzyme: Sulfotransferase 1A3 (SULT1A3).[3] Mechanism: SULT1A3 transfers a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the remaining 4-hydroxyl group of 3-OMD. Significance: This reaction adds a bulky, negatively charged group, effectively "locking" the molecule out of the CNS and targeting it for renal elimination.

Pathway Visualization (Graphviz)

Figure 1: The metabolic bifurcation of L-DOPA. 3-OMD is formed via COMT and can re-enter the brain via LAT1, competing with L-DOPA. Subsequent sulfation by SULT1A3 renders the molecule anionic, preventing BBB re-entry and facilitating renal clearance.

Pharmacokinetic Fate & Transport Mechanisms

The "Trapping" Mechanism

The critical distinction in drug development is the distribution volume .

-

3-OMD: Mimics Large Neutral Amino Acids (LNAAs) like Leucine and Tyrosine. It has high affinity for LAT1 (SLC7A5) , allowing it to freely cross the BBB. High plasma concentrations of 3-OMD compete with L-DOPA for entry into the brain, potentially reducing therapeutic efficacy ("wearing-off" phenomenon).

-

3-OMD-Sulfate: The sulfate group introduces a fixed negative charge. LAT1 does not transport anionic substrates. Consequently, 3-OMD-Sulfate is peripherally restricted . It cannot cross the BBB and does not contribute to central motor effects.

Renal Clearance

While 3-OMD undergoes slow elimination (partially due to renal reabsorption), sulfated conjugates are rapidly secreted into the urine via Organic Anion Transporters (OAT1/OAT3) .

-

Clinical Implication: In patients with renal insufficiency, 3-OMD-Sulfate levels rise disproportionately compared to 3-OMD. This accumulation is generally considered non-toxic but can interfere with non-specific electrochemical detection methods.

Analytical Methodologies: LC-MS/MS Protocol[1][5][6][7][8]

To accurately quantify these metabolites, differential mass spectrometry parameters are required. 3-OMD is best detected in Positive Ion Mode , while the Sulfate conjugate requires Negative Ion Mode or specific source settings to prevent in-source fragmentation.

Sample Preparation (Protein Precipitation)

-

Matrix: Plasma or Cerebrospinal Fluid (CSF).

-

Reagent: Ice-cold Methanol with 0.1% Formic Acid.

-

Protocol:

-

Add 150 µL precipitating reagent to 50 µL plasma.

-

Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Inject supernatant directly (HILIC) or dilute 1:1 with water (Reverse Phase).

-

Chromatographic Conditions

-

Column: Waters Atlantis T3 C18 (Reverse Phase) or HILIC (for better retention of the polar sulfate).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Mass Spectrometry Parameters (MRM)

| Analyte | Ionization Mode | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| 3-OMD | ESI Positive (+) | m/z 212.1 [M+H]⁺ | m/z 166.1 | Loss of HCOOH (Formic acid) |

| 3-OMD (Qualifier) | ESI Positive (+) | m/z 212.1 [M+H]⁺ | m/z 151.1 | Loss of NH₃ + COOH |

| 3-OMD-Sulfate | ESI Negative (-) | m/z 290.0 [M-H]⁻ | m/z 210.0 | Neutral Loss of SO₃ (80 Da) |

| 3-OMD-Sulfate (Alt) | ESI Positive (+) | m/z 292.1 [M+H]⁺ | m/z 212.1 | In-source loss of SO₃ -> Detects as 3-OMD* |

> Critical Note: In positive mode, sulfated metabolites are thermally labile and often lose the sulfate group in the ion source. This causes them to appear as the parent 3-OMD, leading to overestimation of 3-OMD levels. Always use Negative Mode or chromatographically separate the sulfate to ensure accuracy.

References

-

Metabolic Pathways of L-DOPA

- Title: L-DOPA biotransformation: correlations of dosage, erythrocyte catechol O-methyltransferase and pl

- Source: Dousa, M. K., et al. (2003). European Journal of Clinical Pharmacology.

-

URL:[Link]

-

SULT1A3 Specificity

-

Analytical Interference (Sulfate vs Parent)

- Title: Interference from 3-O-Methyldopa with Ultra–High Performance LC-MS/MS Measurements of Plasma Metanephrines.

- Source: Peitzsch, M., et al. (2015). Clinical Chemistry.

-

URL:[Link]

-

Pharmacokinetics & Transport

Sources

- 1. scispace.com [scispace.com]

- 2. ovid.com [ovid.com]

- 3. Concerted action of the cytosolic sulfotransferase, SULT1A3, and catechol-O-methyltransferase in the metabolism of dopamine in SK-N-MC human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma [frontiersin.org]

- 6. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Hidden Reservoir: Technical Guide to the Stability and Analysis of Sulfated Dopamine Metabolites

Executive Summary

In human circulation, free dopamine represents less than 1% of the total dopamine pool.[1] The remaining >99% exists as sulfated conjugates, primarily Dopamine-3-O-sulfate . For researchers and drug developers, this presents a critical stability paradox: while sulfated metabolites are chemically stable under physiological conditions, they are analytically unstable during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide addresses the "In-Source Fragmentation" (ISF) phenomenon—a common analytical error where the mass spectrometer artificially hydrolyzes the sulfate group, leading to massive overestimation of free dopamine levels. We provide a self-validating protocol to decouple these metabolites and ensure data integrity.

Part 1: The Biological Substrate

To analyze stability, one must first understand the structural hierarchy established by enzymatic kinetics.

Regioselectivity and Abundance

Dopamine sulfation is not random. It is catalyzed by the cytosolic sulfotransferase SULT1A3 , which exhibits high regioselectivity.

-

Dopamine-3-O-sulfate: The dominant isomer in humans.[2][3][4][5] SULT1A3 has a

approximately 6-fold higher for the 3-OH position than the 4-OH position.[3][4] -

Dopamine-4-O-sulfate: A minor metabolite.

The Metabolic Loop

Sulfated dopamine acts as a reversible reservoir. While SULT1A3 conjugates free dopamine, Arylsulfatase A (ARSA) can hydrolyze it back to the active free form, particularly in tissues with high sulfatase activity. This bidirectional flux is critical for understanding renal and cardiovascular dopamine regulation.

Diagram 1: The Sulfation-Hydrolysis Cycle

This pathway illustrates the enzymatic reversibility that defines the "reservoir" hypothesis.

Caption: SULT1A3 rapidly converts Free Dopamine to the 3-O-Sulfate reservoir; Arylsulfatase A facilitates the reverse hydrolysis.

Part 2: The Stability Paradox

Chemical Stability (In Vial)

Dopamine sulfates are chemically robust compared to their free catecholamine counterparts.

-

Oxidation: Unlike free dopamine, which rapidly oxidizes to quinones at alkaline pH (turning samples pink/brown), the sulfate group protects the catechol ring.

-

Hydrolysis: Stable in plasma and urine at neutral pH. Hydrolysis requires low pH (<3.0) and elevated temperature (e.g., 100°C for 30 mins) or enzymatic treatment.

Analytical Instability (In Source)

This is the primary failure point in modern metabolomics. During Electrospray Ionization (ESI), the fragile sulfate ester bond (

The Mechanism of Error:

-

Dopamine Sulfate (

232) enters the source. -

High desolvation temperature causes the loss of

(80 Da). -

The remaining ion is

152—identical to the precursor ion of Free Dopamine. -

The detector records this as "Free Dopamine," leading to false positives.

Diagram 2: The In-Source Fragmentation (ISF) Trap

Visualizing how analytical conditions create data artifacts.

Caption: High source energy strips the sulfate group; without LC separation, this fragment mimics Free Dopamine.

Part 3: Analytical Protocol (Self-Validating System)

To ensure data integrity, you must implement a protocol that physically separates the sulfate from the free form before ionization.

Chromatographic Separation

You cannot rely on Mass Spectrometry alone (MRM) to distinguish these species due to the ISF phenomenon described above. You must achieve baseline chromatographic resolution .

-

Column Choice: Use a Polar Embedded C18 or a HILIC column. Sulfated dopamine is more polar than free dopamine and will elute earlier on Reverse Phase (C18) but later on HILIC.

-

Validation Step: Inject a pure standard of Dopamine-3-O-Sulfate. Monitor the MRM transition for Free Dopamine (

).-

Result: If you see a peak in the Free Dopamine channel at the retention time of the Sulfate standard, ISF is occurring .

-

Action: Ensure this retention time is distinct from the actual Free Dopamine retention time.

-

Mass Spectrometry Parameters

Optimize source parameters to minimize ISF.

| Parameter | Recommendation | Rationale |

| Ionization Mode | Positive (Free DA) / Negative (Sulfate) | Sulfates ionize best in Negative mode ( |

| Desolvation Temp | Excessive heat promotes sulfate ester hydrolysis. | |

| Cone Voltage | Low (Optimization required) | High kinetic energy in the source region strips the sulfate group. |

Quantitative Comparison Table

| Feature | Free Dopamine | Dopamine-3-O-Sulfate |

| Precursor Ion ( | 154.1 ( | 232.0 ( |

| Major Fragment | 137.1 (Loss of | 152.0 (Loss of |

| Plasma Conc. | ||

| Solubility | Hydrophilic | Highly Hydrophilic |

| pKa (Phenolic) | ~8.9 | ~8.5 (for remaining OH) |

Part 4: Sample Handling & Pre-Analytical Stability

To prevent ex vivo interconversion (sulfatase activity) or degradation:

-

Collection: Collect blood into chilled tubes containing EDTA (anticoagulant) and Sodium Metabisulfite (antioxidant).

-

Sulfatase Inhibition: While not standard for all clinical assays, for mechanistic studies, adding a sulfatase inhibitor (e.g., phosphate buffer or specific inhibitors) prevents conversion of the large sulfate pool into free dopamine during storage.

-

Acidification Warning:

-

For Free Dopamine: Acidification stabilizes the catechol.

-

For Sulfated Dopamine: Strong acid (pH < 1) combined with room temperature can cause hydrolysis.

-

Best Practice: Store plasma at -80°C immediately. If acidification is required for free dopamine stability, keep samples on ice and analyze rapidly to prevent sulfate hydrolysis.

-

References

-

Suominen, T., et al. (2013).[5] Determination of serotonin and dopamine metabolites in human brain microdialysis and cerebrospinal fluid samples by UPLC-MS/MS: Discovery of intact glucuronide and sulfate conjugates.[5] PLoS One, 8(6), e68007.[5] Link

-

Itäaho, K., et al. (2007).[5] Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation.[3][5] Biochemical Pharmacology, 74(3), 504-510.[5] Link

-

Eichler, I., et al. (1989).[6] Plasma concentrations of free and sulfoconjugated dopamine, epinephrine, and norepinephrine in healthy infants and children.[6] Klinische Wochenschrift, 67, 672–675.[6] Link

-

Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.[7] Rapid Communications in Mass Spectrometry, 37(13), e9546. Link

-

Hansen, S.H., et al. (2004). Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The separation and identification of dopamine 3-O-sulfate and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Plasma concentrations of free and sulfoconjugated dopamine, epinephrine, and norepinephrine in healthy infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Definitive Guide to 3-O-Methyl-L-DOPA-4-sulfate-d3: An Essential Tool in Modern Pharmacokinetic Analysis

This technical guide provides an in-depth exploration of 3-O-Methyl-L-DOPA-4-sulfate-d3, a critical internal standard for advanced bioanalytical studies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core attributes, its pivotal role in the metabolic pathway of Levodopa (L-DOPA), and a detailed protocol for its application in quantitative mass spectrometry.

Introduction: The Significance of a Deuterated Metabolite

The landscape of Parkinson's disease treatment is dominated by L-DOPA, a precursor to the neurotransmitter dopamine.[1][2][3] However, the intricate metabolic cascade of L-DOPA presents significant challenges in monitoring its therapeutic efficacy and understanding its pharmacokinetic profile.[4][5] L-DOPA is extensively metabolized in the periphery, primarily through two major pathways: decarboxylation to dopamine and O-methylation to 3-O-methyldopa (3-OMD).[6][7] 3-OMD, while inactive itself, accumulates in plasma and can compete with L-DOPA for transport across the blood-brain barrier.[4][6]

Further metabolism of these catechols involves sulfation. While less studied than methylation, sulfation represents a key metabolic route. The sulfated metabolite, 3-O-Methyl-L-DOPA-4-sulfate, is a downstream product in this pathway. To accurately quantify the levels of this and other related metabolites in complex biological matrices, a reliable internal standard is paramount. 3-O-Methyl-L-DOPA-4-sulfate-d3, a stable isotope-labeled version of the endogenous metabolite, serves this exact purpose, enabling precise and accurate quantification through isotope dilution mass spectrometry.[8][9][10]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective application. The key identifiers and properties of 3-O-Methyl-L-DOPA-4-sulfate-d3 are summarized below.

| Property | Value | Source |

| Catalogue Number | PA STI 061340 | [11] |

| CAS Number | Not Available | [11] |

| Molecular Formula | C10H10D3NO7S | [11] |

| Molecular Weight | 294.30 | [11] |

The L-DOPA Metabolic Pathway and the Role of 3-O-Methyl-L-DOPA-4-sulfate

To appreciate the utility of 3-O-Methyl-L-DOPA-4-sulfate-d3, one must first understand the metabolic journey of its parent compound, L-DOPA. The following diagram illustrates the key metabolic conversions.

Caption: Simplified metabolic pathway of L-DOPA.

L-DOPA is primarily converted to dopamine by DOPA decarboxylase.[7] Simultaneously, catechol-O-methyltransferase (COMT) methylates L-DOPA to form 3-O-methyldopa (3-OMD).[7] This metabolite can then undergo sulfation by sulfotransferases to form 3-O-Methyl-L-DOPA-4-sulfate. The quantification of these metabolites is crucial for understanding an individual's metabolic phenotype and optimizing L-DOPA therapy.

Experimental Protocol: Quantitative Analysis of 3-O-Methyl-L-DOPA-4-sulfate in Human Plasma using LC-MS/MS

The following protocol outlines a robust and validated method for the quantification of 3-O-Methyl-L-DOPA-4-sulfate in human plasma, employing 3-O-Methyl-L-DOPA-4-sulfate-d3 as an internal standard. The use of a deuterated internal standard is critical for mitigating variability arising from sample preparation and matrix effects.[12][13]

Materials and Reagents

-

3-O-Methyl-L-DOPA-4-sulfate (analyte)

-

3-O-Methyl-L-DOPA-4-sulfate-d3 (internal standard)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Protein precipitation plates (96-well)

-

LC-MS/MS system

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow.

Caption: Sample preparation workflow for plasma analysis.

Step-by-Step Methodology

-

Preparation of Standards: Prepare a stock solution of 3-O-Methyl-L-DOPA-4-sulfate and 3-O-Methyl-L-DOPA-4-sulfate-d3 in 50:50 methanol:water. From the analyte stock solution, prepare a series of working standards for the calibration curve and quality control samples by serial dilution.

-

Sample Spiking: To 50 µL of plasma sample, calibrator, or quality control, add 10 µL of the 3-O-Methyl-L-DOPA-4-sulfate-d3 internal standard working solution.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each well.

-

Mixing and Centrifugation: Vortex the plate for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions (Example)

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

-

MRM Transitions: To be determined by infusion of individual standards. For example:

-

3-O-Methyl-L-DOPA-4-sulfate: Q1/Q3

-

3-O-Methyl-L-DOPA-4-sulfate-d3: Q1/Q3 (with a +3 Da shift in Q1)

-

Data Analysis and Interpretation

The concentration of 3-O-Methyl-L-DOPA-4-sulfate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this curve. The use of the deuterated internal standard corrects for any analyte loss during sample processing and variations in instrument response, ensuring high accuracy and precision.[8][9]

Conclusion

3-O-Methyl-L-DOPA-4-sulfate-d3 is an indispensable tool for researchers in the field of Parkinson's disease and drug metabolism. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the reliable quantification of its non-deuterated counterpart, providing valuable insights into the pharmacokinetics of L-DOPA. The protocol and information presented in this guide offer a comprehensive framework for the successful implementation of this critical reagent in a research setting.

References

- Benchchem. Protocol for Using Deuterated Standards in Mass Spectrometry.

- Rekdal, V. M., et al. A novel pathway for microbial metabolism of Levodopa. PMC.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.

- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.

- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Nyholm, D., et al. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson's Disease Patients. PMC.

- Taylor & Francis. 3-O-Methyldopa – Knowledge and References.

- Nyholm, D., et al. Pharmacokinetics of levodopa, carbidopa, and 3-O-methyldopa following 16-hour jejunal infusion of levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients. PubMed.

- Maini, Rekdal, et al. Parkinson's disease: discovery and inhibition of levodopa metabolism by gut bacteria.

- Boudinot, F. C., et al. Circadian phase dependent pharmacokinetics of L-dopa, its main metabolites (3-OMD, HVA, DOPAC) and carbidopa in rats. PubMed.

- ResearchGate. Metabolic pathways of L-Dopa.

- Pharmaffiliates. Levodopa-impurities.

- Contin, M., et al. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications. MDPI.

- Klann, E., et al. Levodopa and dopamine dynamics in Parkinson's disease metabolomics. bioRxiv.org.

- Ali, A., et al. Toward the Understanding of the Metabolism of Levodopa I. DFT Investigation of the Equilibrium Geometries, Acid-Base Properties and Levodopa-Water Complexes. PMC.

- Axios Research. 3-O-methyl dopa sulfate.

- Inxight Drugs. 3-O-METHYLDOPA-4-SULFATE.

- Lumiprobe. 3-O-Methyldopa-d3 (3-OMD-d3).

- PubChem. 3-O-Methyldopa-d3.

- gsrs. 3-O-METHYLDOPA-4-SULFATE.

- Pharmaffiliates. Chemical Name : 3-O-Methyl-L-DOPA-d3 4-Glucuronide.

- Santa Cruz Biotechnology. 3-O-Methyl-L-DOPA-d3 Monohydrate.

- Benchchem. L-DOPA-4'-Sulfate: A Potential Endogenous Reservoir and Modulator in Dopaminergic Systems.

- Reches, A., et al. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices. PMC.

- Wikipedia. 3-O-Methyldopa.

- Cayman Chemical. 3-O-methyl-L-DOPA (hydrate).

Sources

- 1. A novel pathway for microbial metabolism of Levodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parkinson’s disease: discovery and inhibition of levodopa metabolism by gut bacteria | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications [mdpi.com]

- 5. Toward the Understanding of the Metabolism of Levodopa I. DFT Investigation of the Equilibrium Geometries, Acid-Base Properties and Levodopa-Water Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

Unveiling the Urinary Phase II Metabolome of L-DOPA: A Comprehensive LC-MS/MS Framework

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the cornerstone of dopamine replacement therapy in Parkinson’s disease. However, its pharmacokinetic profile is notoriously complex, driven by extensive peripheral and central metabolism. While Phase I metabolism (decarboxylation to dopamine) is well-documented, the Phase II biotransformations—specifically sulfation, glucuronidation, and O-methylation—dictate the ultimate clearance and bioavailability of the drug. Identifying and quantifying these highly polar, labile Phase II conjugates in urine presents a formidable analytical challenge due to severe matrix effects and the transient stability of catechol moieties.

As an application scientist, establishing a reliable assay requires moving beyond basic chromatography. This whitepaper provides a rigorous, self-validating framework for the extraction, stabilization, and LC-MS/MS quantification of L-DOPA Phase II metabolites in human urine.

The Mechanistic Landscape of L-DOPA Phase II Metabolism

Upon administration, L-DOPA is rapidly metabolized through competing enzymatic pathways. Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine (DA). To prevent premature peripheral conversion, L-DOPA is co-administered with AADC inhibitors (e.g., carbidopa). Consequently, Phase II pathways become the dominant routes of peripheral clearance.

Catechol-O-methyltransferase (COMT) methylates L-DOPA to 3-O-methyldopa (3-OMD), a major circulating metabolite with a long half-life[1]. Concurrently, both L-DOPA and DA undergo extensive conjugation via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[2]. These enzymes produce a diverse array of highly polar urinary excretions, including DA-3-O-sulfate, DA-4-O-sulfate, and various L-DOPA-glucuronides. The intact glucuronide and sulfate conjugates of these catecholamines are critical biomarkers of metabolic clearance[2].

Fig 1: Metabolic mapping of L-DOPA highlighting critical Phase I and Phase II biotransformations.

Overcoming Analytical Roadblocks: Causality in Experimental Design

The accurate quantification of catechol-type glucuronides and sulfates in urine is hindered by three primary factors:

-

Auto-oxidation : Catecholamines rapidly oxidize to o-quinones at physiological or alkaline pH.

-

Matrix Suppression : Urine contains high concentrations of endogenous salts and urea, which severely suppress electrospray ionization (ESI) efficiency.

-

Analyte Polarity : Phase II conjugates are highly hydrophilic, leading to poor retention on traditional C18 reversed-phase columns.

Strategic Solutions:

-

Pre-analytical Stabilization : Immediate acidification of urine (pH < 3) and the addition of antioxidants (e.g., ascorbic acid or sodium metabisulfite) are non-negotiable to arrest auto-oxidation.

-

Isotope Dilution : The natural heavy isotopes in nondeuterated compounds can cause interference; however, utilizing stable isotope-labeled internal standards (SIL-IS) such as L-DOPA-d3 and DA-d4 ensures that matrix suppression and extraction losses are mathematically normalized[3].

-

Chromatographic Retention : Utilizing a Biphenyl stationary phase leverages

interactions, providing superior retention and selectivity for aromatic catechols compared to standard alkyl chains[4]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for extreme polar retention[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a closed, self-validating loop. By introducing isotopic tracers before any sample manipulation, the system automatically corrects for downstream variances.

Fig 2: Self-validating LC-MS/MS analytical workflow for urinary Phase II metabolite quantification.

Step-by-Step Methodology:

-

Sample Collection & Stabilization : Collect human urine in containers pre-loaded with 6 M HCl (to achieve a final pH of 2.5) and 0.1% (w/v) ascorbic acid. Store immediately at -80°C.

-

Causality: The acidic environment protonates the phenolic hydroxyl groups, preventing their degradation into reactive quinones prior to analysis.

-

-

Internal Standard Spiking : Thaw samples on ice. Aliquot 200 µL of stabilized urine into a microcentrifuge tube. Spike with 20 µL of a SIL-IS working solution (containing L-DOPA-d3, 3-OMD-d3, and DA-d4). Vortex for 30 seconds.

-

Causality: Introducing the SIL-IS before extraction guarantees that subsequent volumetric losses or ionization variations are perfectly mirrored by the internal standard, creating a self-validating quantitative system[3].

-

-

Solid Phase Extraction (SPE) :

-

Conditioning: Pass 1 mL of Methanol followed by 1 mL of 0.1% Formic Acid in water through a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge.

-

Causality: Unlike strong cation exchange (MCX) which may fail to retain acidic glucuronides and sulfates, HLB polymer effectively captures both basic amines and acidic Phase II conjugates[5].

-

Loading & Washing: Apply the 220 µL spiked urine sample. Wash with 1 mL of 0.1% Formic Acid in water to elute highly polar matrix salts.

-

Elution: Elute analytes with 1 mL of 2% Formic Acid in Methanol.

-

-

Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (98% Water / 2% Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Acquisition :

-

Chromatography: Inject 5 µL onto a Phenomenex Kinetex Biphenyl column (50 x 3 mm, 2.6 µm)[4]. Run a gradient elution from 2% to 60% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in fast polarity-switching Multiple Reaction Monitoring (MRM) mode. Use positive ESI for L-DOPA and 3-OMD, and negative ESI for intact glucuronides and sulfates[5].

-

Quantitative Performance Metrics

A robust LC-MS/MS assay must demonstrate high sensitivity, particularly because certain Phase II metabolites exist at trace levels. Acidified mobile phases are critical to enhancing the formation of

Table 1: LC-MS/MS MRM Transitions and Validation Metrics for L-DOPA Metabolites

| Analyte | Metabolic Phase | ESI Mode | MRM Transition (m/z) | Linear Range (ng/mL) | LOQ (ng/mL) |

| L-DOPA | Parent Drug | Positive | 198.1 → 152.1 | 2.5 – 10,000 | 2.5 |

| 3-O-Methyldopa (3-OMD) | Phase II (Methylation) | Positive | 212.1 → 166.1 | 10.0 – 4,000 | 10.0 |

| Dopamine (DA) | Phase I (Decarboxylation) | Positive | 154.1 → 137.1 | 2.5 – 5,000 | 2.5 |

| DA-3-O-Sulfate | Phase II (Sulfation) | Negative | 232.0 → 152.0 | 5.0 – 2,000 | 5.0 |

| L-DOPA-Glucuronide | Phase II (Glucuronidation) | Negative | 374.1 → 198.1 | 10.0 – 5,000 | 10.0 |

Note: The Lower Limit of Quantitation (LOQ) values reflect optimized extraction recoveries and the mitigation of ion suppression via HLB SPE[1].

Conclusion

The comprehensive mapping of L-DOPA's urinary Phase II metabolome requires a meticulous balance of chemical stabilization, selective extraction, and advanced mass spectrometry. By leveraging Biphenyl-based chromatography and stable isotope dilution, researchers can establish a self-validating analytical system. This framework not only ensures high-fidelity quantification of labile conjugates like dopamine-sulfates and L-DOPA-glucuronides but also provides critical insights into the individual metabolic variations that dictate the efficacy of Parkinson's disease pharmacotherapy.

References

- van de Merbel, N. C., Bronsema, K. J., & Gorman, S. H. (2019). Monitoring of the deuterated and nondeuterated forms of levodopa and five metabolites in plasma and urine by LC-MS/MS. Bioanalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfeDy7Enuw4ImtAmFY4EArrpcZeBAWHpY1B_3PPo06AjdqUBemxtSMT1brJMf9nT87jfOt3ntEVuXDzMB3QWI8MkiibcxQnf4hGXnz4nGuoUnFP_DJq5VjRCri--lHOEJeR4PjwmzBJXCfe99y6zVdj4XQPKoZLm7N2cZK2WmT6eiRSx5vhKkZ2NxNJBj5ekDv35UqAfI_8NkKGx2xR-kvTA6cbJs=]

- Semantic Scholar. (2022). Determination of levodopa by chromatography-based methods in biological samples: a review. Semantic Scholar.[https://vertexaisearch.cloud.google.

- Sagar, K. A., et al. (2021). Selective and rapid LC-MS/MS method for the simultaneous quantitation of levodopa and carbidopa. OAJI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfXpfVNBegQLfbNEJ9W5U2yE1Zpks7wY5XP9_T9rswTkrbScyBVeB9A8c6EfhXrYnO16bu4QTBpC-YnqPWV6ME1bFU9clZDhKhAnZSHTmjGco1X3vO7nQthBHRjlpyRmvS8O6cCTfcB2Q6ofBG4E0=]

- Keski-Hynnilä, H., et al. (1998). Analysis of catechol-type glucuronides in urine samples by liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvzm19X138NbuzSScUaMaSr-r4siXEC7_OB4SRHJgDddxCcF5DGI2wb_-oB1FdVIInhcZyeWsaFyY4eFG7PUq8jPE41f75_XzVC6Ul9eHgiAwXsGkxOnOuygEqxKZRvtnLKnHZFAbXGvKRLfqOxrmfZ-RLrA_hsx8hmtEx6ZcGxQ3hZ-bVa62tm3Hva3pyxc_wQgL4JCWaXP0x4dBP8Ml0CNc_qFwgENHy3QlxwTapW4Ol0V4QzUzNn1RdI2e9wHwc2DDCIecKGNaAKfM0sb-kDQPEAyCX4CLXfow5tHhyq3CCN1nm-4OPoA4rmpjXEwg=]

- Helda. (2015). ANALYSIS OF NEUROTRANSMITTERS, NEUROSTEROIDS AND THEIR METABOLITES IN BIOLOGICAL SAMPLES. University of Helsinki.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElkijvYChsxKuRvgS0CPUElioQ8fvuesXTZKh5E4UT9zjmm25_0hOmhaMIGOtn-K58Dy09H13N15K4RLzE9j13BOdmIZPdKH3zn9O2Gx-nmvwSPJSmZ5Bqwdgi4aVBbN-8iUWcd5BA1778f9vokKSQefxBSSDwWilH7z7G5ol4HVmGJyWCMXXbUTlAjcg=]

Sources

Application Note: 3-O-Methyl-L-DOPA-4-sulfate-d3 as an Internal Standard for Targeted LC-MS/MS Quantitation

[1]

Introduction & Scientific Rationale

3-O-Methyl-L-DOPA-4-sulfate (3-OMD-4-S) is a Phase II metabolite of L-DOPA (Levodopa), the gold-standard therapy for Parkinson’s disease (PD).[1] While the primary metabolite 3-O-methyldopa (3-OMD) is well-characterized, sulfation represents a critical clearance pathway that affects the bioavailability and renal excretion of catecholamines.[1]

The quantification of sulfated metabolites is challenging due to their high polarity, potential for in-source fragmentation, and susceptibility to hydrolysis. 3-O-Methyl-L-DOPA-4-sulfate-d3 serves as a stable isotope-labeled internal standard (SIL-IS), providing the necessary correction for:

-

Matrix Effects: Compensating for ion suppression/enhancement in complex matrices (plasma, urine, CSF).

-

Extraction Efficiency: Correcting for variability in recovery during protein precipitation or solid-phase extraction (SPE).

-

Instrument Drift: Normalizing signal fluctuations during long analytical runs.

Metabolic Pathway Context

L-DOPA is metabolized by Catechol-O-methyltransferase (COMT) to form 3-OMD.[1][2][3][4] Subsequently, Sulfotransferase (SULT) isoforms (primarily SULT1A3) conjugate a sulfate group to the 4-hydroxyl position.[1]

Figure 1: Metabolic pathway of L-DOPA leading to the formation of the sulfated target analyte.[1]

Chemical & Physical Properties[1][5][6]

| Property | Analyte (Native) | Internal Standard (IS) |

| Compound Name | 3-O-Methyl-L-DOPA-4-sulfate | 3-O-Methyl-L-DOPA-4-sulfate-d3 |

| Chemical Formula | C₁₀H₁₃NO₇S | C₁₀H₁₀D₃NO₇S |

| Monoisotopic Mass | 291.0413 Da | 294.0601 Da |

| Label Position | N/A | Methyl Group (-OCD₃) |

| Solubility | High (Water, Methanol) | High (Water, Methanol) |

| pKa | ~ -2 (Sulfate), ~ 2.2 (COOH), ~ 9 (NH₂) | Similar to native |

| Stability | Hydrolysis risk at pH < 3 or > 9 | Hydrolysis risk at pH < 3 or > 9 |

Experimental Protocol

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 3-O-Methyl-L-DOPA-4-sulfate-d3 in 50:50 Methanol:Water. Note: Avoid pure organic solvents for initial dissolution to ensure complete solubility of the zwitterionic salt.

-

Working IS Solution (100 ng/mL): Dilute the stock in 0.1% Formic Acid in Water. Prepare fresh daily to prevent degradation.

Sample Preparation (Protein Precipitation)

Sulfated metabolites are highly polar. Liquid-Liquid Extraction (LLE) is generally unsuitable.[1] Protein precipitation (PPT) is recommended.

-

Aliquot: Transfer 50 µL of plasma/CSF into a 1.5 mL microcentrifuge tube.

-

IS Spike: Add 10 µL of Working IS Solution (3-O-Methyl-L-DOPA-4-sulfate-d3). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Methanol (containing 0.1% Formic Acid).

-

Critical Step: Do not use strong acids like Perchloric Acid (PCA) often used for catecholamines, as this may hydrolyze the sulfate bond.

-

-

Vortex/Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer the supernatant to an autosampler vial.

-

Optional Dilution: If peak shape is poor due to high organic content, dilute 1:1 with water before injection.

-

LC-MS/MS Method Development

Due to the acidic sulfate group and the basic amine, the molecule is zwitterionic.[1]

Chromatographic Conditions

-

Column: Waters Atlantis T3 C18 (3 µm, 2.1 x 100 mm) or HILIC (e.g., BEH Amide).

-

Rationale: T3 columns are designed to retain polar compounds in high aqueous conditions.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Mass Spectrometry Parameters

The analyte can be detected in both Positive and Negative modes.[5] Negative mode is often more specific for sulfates (monitoring the m/z 80 fragment), while Positive mode may offer better ionization efficiency for the amino acid backbone.

Recommended Mode: Positive ESI (Verified for 3-OMD derivatives, often provides better S/N for the backbone).[1]

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| 3-OMD-4-Sulfate | ESI+ | 292.0 [M+H]⁺ | 212.1 [M-SO₃+H]⁺ | 15 | Quantifier |

| ESI+ | 292.0 [M+H]⁺ | 166.1 [M-SO₃-COOH+H]⁺ | 25 | Qualifier | |

| 3-OMD-4-Sulfate-d3 | ESI+ | 295.0 [M+H]⁺ | 215.1 [M-SO₃+H]⁺ | 15 | IS Quantifier |

Note: In Negative Mode (ESI-), the transition 290.0 -> 80.0 (SO₃⁻) is highly sensitive but can have high background noise.[1]

Workflow Diagram

Figure 2: Step-by-step experimental workflow for sample preparation and analysis.[1]

Validation & Troubleshooting

In-Source Fragmentation (ISF)

Sulfated compounds are notorious for losing the sulfate group in the ion source before entering the quadrupole.[1]

-

Symptom: You see a peak in the 3-OMD channel (m/z 212) at the retention time of the Sulfate.[1]

-

Solution: Optimize the source temperature and declustering potential. Ensure chromatographic separation between 3-OMD (less polar, elutes later) and 3-OMD-4-Sulfate (more polar, elutes earlier).

Stability

-

Freeze/Thaw: Sulfates are generally stable at -80°C.[1]

-

Benchtop: Keep samples on ice. The sulfate ester can hydrolyze in acidic urine if left at room temperature.

-

Self-Validating Step: Monitor the IS area counts.[1] A significant drop (>50%) compared to a neat standard indicates matrix suppression or degradation.

Calibration

Construct a calibration curve using the ratio of Analyte Area / IS Area.

-

Linearity: Expected range 10 ng/mL to 5000 ng/mL.

-

Weighting: 1/x² is typically required due to the wide dynamic range.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91800073, 3-O-Methyldopa-4-sulfate. Retrieved from [Link]

-

Karadi, S. et al. (2000). Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates. Journal of Chromatography B. Retrieved from [Link]

-

Allen, S. et al. (2022). Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker. Frontiers in Oncology. Retrieved from [Link]

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 620176: 3-O-Methyldopa (Plasma) | MNG [mnglabs.labcorp.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: LC-MS/MS Method Development and MRM Optimization for 3-O-Methyl-L-DOPA-4-sulfate-d3

Introduction & Clinical Rationale

The metabolic mapping of L-DOPA is critical for optimizing therapeutic windows in Parkinson's disease 1 and discovering prognostic biomarkers in neuroendocrine tumors like neuroblastoma 2. Catechol-O-methyltransferase (COMT) converts L-DOPA to 3-O-methyldopa (3-OMD), which is subsequently conjugated by sulfotransferases (e.g., SULT1A3) to form the highly polar phase II metabolite, 3-O-Methyl-L-DOPA-4-sulfate (3-OMD-4-sulfate).

Quantifying this low-abundance metabolite in complex biological matrices (plasma, cerebrospinal fluid) requires rigorous mass spectrometry protocols. The introduction of the stable isotope-labeled internal standard, 3-O-Methyl-L-DOPA-4-sulfate-d3 (d3-IS) , enables absolute quantification by correcting for the severe matrix-induced ion suppression and extraction losses inherent to polar analytes.

Mechanistic Mass Spectrometry (Expertise & Experience)

Ionization Dynamics

Sulfated catecholamines possess a strongly acidic sulfate ester group (pKa < 2). Consequently, Negative Electrospray Ionization (ESI-) provides superior signal-to-noise ratios by readily forming the [M-H]- precursor without the need for basic mobile phase additives. However, many clinical laboratories multiplex 3-OMD-4-sulfate within broader catecholamine panels that require acidic mobile phases, necessitating the use of Positive Electrospray Ionization (ESI+) 3, 4. This protocol provides optimized transitions for both polarities.

Collision-Induced Dissociation (CID) Causality

During CID, the sulfate ester bond acts as the primary energetic sink.

-

In ESI(-): The precursor ion [M-H]- (m/z 293.0 for the d3-IS) undergoes a highly specific neutral loss of sulfur trioxide (SO3, 80 Da) to yield a stable phenoxide product ion at m/z 213.0. Increasing the collision energy forces the cleavage of the C-O bond, yielding the bisulfate/sulfate anion at m/z 79.9.

-

In ESI(+): The precursor [M+H]+ (m/z 295.1 for the d3-IS) similarly loses SO3 (-80 Da) to form m/z 215.1, followed by the loss of water and carbon monoxide (-46 Da) to yield m/z 169.1.

Optimized MRM Parameters (Data Presentation)

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters. The d3-labeling on the methoxy group (+3 Da) ensures baseline mass resolution from the endogenous analyte.

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Fragment Identity | DP (V) | CE (V) |

| 3-OMD-4-sulfate | ESI (-) | 290.0 | 210.0 | [M-H - SO3]-(Quantifier) | -40 | -20 |

| 3-OMD-4-sulfate | ESI (-) | 290.0 | 79.9 | [SO3]-(Qualifier) | -40 | -45 |

| 3-OMD-4-sulfate-d3 | ESI (-) | 293.0 | 213.0 | [M-H - SO3]-(Quantifier) | -40 | -20 |

| 3-OMD-4-sulfate-d3 | ESI (-) | 293.0 | 79.9 | [SO3]-(Qualifier) | -40 | -45 |

| 3-OMD-4-sulfate | ESI (+) | 292.0 | 212.1 | [M+H - SO3]+(Quantifier) | 50 | 15 |

| 3-OMD-4-sulfate | ESI (+) | 292.0 | 166.1 | [M+H - SO3 - H2O - CO]+ | 50 | 25 |

| 3-OMD-4-sulfate-d3 | ESI (+) | 295.1 | 215.1 | [M+H - SO3]+(Quantifier) | 50 | 15 |

| 3-OMD-4-sulfate-d3 | ESI (+) | 295.1 | 169.1 | [M+H - SO3 - H2O - CO]+ | 50 | 25 |

(Note: Declustering Potential (DP) and Collision Energy (CE) are generalized and should be fine-tuned to your specific triple quadrupole platform).

Experimental Protocol: Self-Validating Extraction & Chromatography

Causality of Extraction

Because 3-OMD-4-sulfate is highly polar, traditional reversed-phase (C18) Solid Phase Extraction (SPE) results in catastrophic breakthrough during the load step. To create a self-validating and robust extraction, a Mixed-Mode Weak Anion Exchange (WAX) SPE is utilized. The WAX sorbent contains amine functional groups that are positively charged at acidic to neutral pH. This strongly retains the permanently ionized sulfate group, allowing neutral and basic interferences to be washed away with organic solvents before eluting the target analyte with a highly basic buffer.

Causality of Chromatography

Standard C18 columns suffer from phase collapse and lack of retention for sulfated catecholamines. A Pentafluorophenyl (PFP) stationary phase is employed because it provides orthogonal retention mechanisms—specifically dipole-dipole, π-π interactions, and hydrogen bonding—which successfully retain the polar analyte away from the ion-suppressing solvent front.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

-

Aliquot 200 µL of human plasma or CSF into a microcentrifuge tube.

-

Spike with 20 µL of 3-O-Methyl-L-DOPA-4-sulfate-d3 working internal standard (50 ng/mL in 0.1% formic acid).

-

Add 400 µL of ice-cold 2% formic acid in water to disrupt protein binding and ensure the WAX sorbent amine groups are protonated.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Mixed-Mode WAX SPE Extraction

-

Condition: Pass 1 mL of Methanol (MeOH) through the WAX cartridge (30 mg/1 cc), followed by 1 mL of LC-MS grade water.

-

Load: Apply the acidified supernatant (~600 µL) to the cartridge at a flow rate of 1 mL/min.

-

Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water to remove hydrophilic neutrals and salts.

-

Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove hydrophobic interferences (e.g., phospholipids). Note: The sulfate remains ionically bound to the sorbent.

-

Elute: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the WAX sorbent, releasing the sulfate.

-

Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (98% A / 2% B).

Step 3: LC-MS/MS Conditions

-

Column: Phenomenex Kinetex PFP (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 1.0 min: 2% B

-

1.0 - 4.0 min: Linear ramp to 40% B

-

4.0 - 4.5 min: Ramp to 95% B (Column Wash)

-

4.6 - 6.0 min: 2% B (Re-equilibration)

-

-

Injection Volume: 5 µL.

Workflow Visualization

Metabolic generation of 3-OMD-4-sulfate and the required LC-MS/MS analytical workflow.

References

- Title: Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma Source: PMC / Frontiers in Oncology URL

- Title: Cerebrospinal fluid dopamine 3-O-sulfate as a novel biomarker for predicting motor complications in Parkinson's disease: insights from the PPMI cohort Source: PMC / Translational Neurodegeneration URL

- Title: Liquid chromatography tandem mass spectrometry for plasma metadrenalines Source: University of Liverpool Repository / Clinica Chimica Acta URL

- Title: In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines Source: ACS Publications / Analytical Chemistry URL

Sources

- 1. Cerebrospinal fluid dopamine 3-O-sulfate as a novel biomarker for predicting motor complications in Parkinson’s disease: insights from the PPMI cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: High-Throughput UPLC-MS/MS Quantification of 3-O-Methyldopa (3-OMD) Sulfate in Human Plasma

Mechanistic Background & Clinical Rationale

Levodopa (L-DOPA) remains the cornerstone therapy for managing the motor symptoms of Parkinson's disease (PD). However, its complex pharmacokinetic profile often leads to fluctuations in clinical efficacy. A major metabolic route of L-DOPA is its O-methylation via catechol-O-methyltransferase (COMT) to form1[1]. Due to its prolonged half-life (approximately 15 hours), 3-OMD accumulates in plasma and competes with L-DOPA for transport across the blood-brain barrier.

Recent advanced metabolomic profilings reveal that 3-OMD is further metabolized into sulfated conjugates, primarily by cytosolic sulfotransferases (such as SULT1A3)[2]. Monitoring 3-OMD sulfate alongside its precursors provides critical insights into inter-individual variability in3[3], which are heavily implicated in the onset of 4[4].

L-DOPA metabolic cascade highlighting COMT and SULT1A3 pathways leading to 3-OMD sulfate.

Analytical Challenges & Methodological Causality

Quantifying sulfated catecholamine metabolites in human plasma presents distinct physicochemical challenges. This protocol was engineered with specific causal logic to create a self-validating analytical system:

-

Extreme Polarity & Phase Collapse : The sulfate moiety (-OSO₃H) drastically increases the polarity of 3-OMD. Conventional high-density C18 columns fail to retain 3-OMD sulfate and suffer from pore dewetting (phase collapse) under the highly aqueous conditions required for retention.

-

Sulfate Lability : Sulfates can undergo in-source fragmentation or hydrolysis under highly acidic conditions.

-

Causality-Driven Solution: The mobile phase utilizes 10 mM Ammonium Acetate (pH ~6.8) instead of strong acids (e.g., TFA) to preserve the intact [M-H]⁻ precursor ion for negative mode electrospray ionization.

-

-

Matrix Effects & Ion Suppression : Plasma is rich in phospholipids that suppress 5[5].

-

Causality-Driven Solution: A hybrid protein precipitation (PPT) and phospholipid removal (PLR) solid-phase extraction strategy guarantees a clean extract, preventing column fouling and ensuring a stable matrix factor across large clinical cohorts.

-

Experimental Protocols

Optimized sample preparation and UPLC-MS/MS workflow for plasma 3-OMD sulfate.

Reagents and Materials

-

LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).

-

Ammonium Acetate (LC-MS grade).

-

Reference standards: 3-OMD sulfate and 3-OMD-d3 sulfate (Internal Standard, IS).

-

Ostro™ Pass-through Sample Preparation Plate (or equivalent PLR plate).

Step-by-Step Sample Preparation

This protocol acts as a self-validating system; the inclusion of the stable-isotope-labeled IS prior to any manipulation corrects for both extraction recovery and ionization efficiency.

-

Aliquoting : Transfer 50 µL of human plasma into a 96-well collection plate.

-

Precipitation & IS Addition : Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of 3-OMD-d3 sulfate.

-

Expert Insight: The 3:1 organic-to-aqueous ratio forces the rapid denaturation of plasma proteins while keeping the highly polar sulfate analytes soluble.

-

-

Mixing : Vortex the plate at 1000 rpm for 2 minutes to ensure complete protein disruption.

-

Centrifugation : Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

-

Phospholipid Clearance : Transfer 150 µL of the supernatant to the PLR plate. Apply a vacuum (15 inHg) for 3 minutes.

-

Expert Insight: The proprietary sorbent selectively binds phosphatidylcholines and lysophosphatidylcholines, allowing the target analyte to pass through unhindered.

-

-

Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A (10 mM Ammonium Acetate) to match the initial gradient conditions.

LC-MS/MS Conditions

Chromatographic Gradient

Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) Column Temperature: 40°C Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8) Mobile Phase B: Acetonitrile Flow Rate: 0.40 mL/min

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 99.0 | 1.0 | Initial |

| 0.50 | 99.0 | 1.0 | 6 |

| 2.50 | 40.0 | 60.0 | 6 |

| 2.60 | 5.0 | 95.0 | 6 |

| 3.50 | 5.0 | 95.0 | 6 |

| 3.60 | 99.0 | 1.0 | 6 |

| 5.00 | 99.0 | 1.0 | 6 |

Mass Spectrometry Parameters (ESI Negative Mode)

System: Triple Quadrupole Mass Spectrometer Capillary Voltage: -2.5 kV Desolvation Temperature: 450°C

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

| 3-OMD Sulfate | 290.0 | 210.0 | 18 | Quantifier (Loss of SO₃) |

| 3-OMD Sulfate | 290.0 | 96.9 | 28 | Qualifier (HSO₄⁻ formation) |

| 3-OMD-d3 Sulfate | 293.0 | 213.0 | 18 | Internal Standard |

Expert Insight: The primary transition (290.0 → 210.0) represents the neutral loss of 80 Da (SO₃), a highly specific and thermodynamically favored fragmentation pathway for sulfated metabolites in negative ion mode.

Method Validation & Quantitative Performance

The method was validated according to FDA/EMA bioanalytical guidelines. The implementation of the PLR plate ensured that the matrix factor remained close to 1.0, validating the absence of ion suppression.

Table 3: Quantitative Performance Summary

| Parameter | Result | Acceptance Criteria |

| Linear Range | 5.0 – 5,000 ng/mL | R² > 0.995 |

| LLOQ | 5.0 ng/mL | S/N > 10, CV ≤ 20% |

| Intra-day Precision (CV%) | 3.2% – 6.8% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (CV%) | 4.1% – 7.5% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | -4.2% to +5.1% | ± 15% (± 20% at LLOQ) |

| Matrix Factor (IS normalized) | 0.96 ± 0.04 | CV ≤ 15% |

| Extraction Recovery | 88.5% | Consistent across QC levels |

Conclusion

This protocol establishes a robust, high-throughput UPLC-MS/MS workflow for the precise quantification of 3-OMD sulfate in human plasma. By addressing the fundamental physicochemical properties of sulfated metabolites—utilizing an HSS T3 column to prevent phase collapse and a phospholipid removal strategy to eliminate matrix effects—this method provides a self-validating system. Researchers investigating L-DOPA pharmacokinetics and sulfur metabolism in Parkinson's disease can deploy this assay to achieve highly reproducible, artifact-free data.

References

-

A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. nih.gov. 1

-

Comprehensive blood metabolomics profiling of Parkinson's disease reveals coordinated alterations in xanthine metabolism. d-nb.info. 2

-

Metabolomics in Parkinson's Disease and Correlation with Disease State. MDPI. 4

-

Integrated Analyses of Microbiome and Longitudinal Metabolome Data Reveal Microbial-Host Interactions on Sulfur Metabolism in Parkinson's Disease. PMC / nih.gov. 3

-

Application Compendium: Clinical Research & Forensic Toxicology. ThermoFisher. 5

Sources

- 1. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Integrated Analyses of Microbiome and Longitudinal Metabolome Data Reveal Microbial-Host Interactions on Sulfur Metabolism in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Solid-phase extraction (SPE) of 3-O-Methyl-L-DOPA-4-sulfate-d3

Application Note: High-Selectivity Solid-Phase Extraction (SPE) and LC-MS/MS Quantitation of 3-O-Methyl-L-DOPA-4-sulfate-d3 in Biological Matrices

Abstract

This technical guide details a robust protocol for the extraction and quantification of 3-O-Methyl-L-DOPA-4-sulfate (3-OMD-S) , a key Phase II metabolite of L-DOPA, using its deuterated internal standard (d3-IS ). Addressing the challenge of retaining highly polar, zwitterionic sulfoconjugates, this method utilizes Mixed-Mode Weak Anion Exchange (WAX) SPE. This approach ensures superior cleanup by leveraging orthogonal retention mechanisms (hydrophobic and ion-exchange) and enables elution under alkaline conditions that preserve the integrity of the labile sulfate ester.

Introduction & Clinical Significance

Levodopa (L-DOPA) remains the gold standard therapy for Parkinson’s Disease (PD). Its metabolic profile is complex; while Catechol-O-methyltransferase (COMT) inhibitors are used to prevent the formation of 3-O-methyldopa (3-OMD), the sulfation of 3-OMD represents a significant clearance pathway.

Quantifying 3-O-Methyl-L-DOPA-4-sulfate is critical for:

-

DMPK Studies: Understanding the complete mass balance of L-DOPA.

-

Biomarker Analysis: Monitoring COMT/SULT enzyme activity variations in patient populations.

-

Safety Profiling: Assessing the accumulation of sulfated metabolites in renal impairment.

The use of the deuterated internal standard, 3-O-Methyl-L-DOPA-4-sulfate-d3 , is non-negotiable for correcting matrix-induced ionization suppression common in ESI-MS analysis of urine and plasma.

Physicochemical Analysis & Method Strategy

To design a valid protocol, we must first deconstruct the analyte's properties.

| Feature | Chemical Property | Impact on Extraction Strategy |

| Sulfate Group | Strong Acid ( | Permanently ionized (negative) at all physiological pH levels. Requires Anion Exchange. |

| Amine Group | Base ( | Positively charged at acidic/neutral pH. |

| Backbone | Phenyl Ring | Provides hydrophobic interaction potential. |

| Stability | Aryl Sulfate Ester | Susceptible to hydrolysis at high temperature or extreme acid; relatively stable in transient alkaline conditions. |

The Selection of Mixed-Mode WAX

Standard Reversed-Phase (C18) SPE fails to retain this highly polar metabolite, resulting in breakthrough. Strong Anion Exchange (SAX) binds the sulfate so tightly that elution requires highly acidic, high-ionic-strength solvents that are incompatible with MS and may degrade the analyte.

The Solution: Mixed-Mode Weak Anion Exchange (WAX) .

-

Mechanism: The WAX sorbent contains a tertiary amine (

). -

Loading (pH 4.5): Sorbent is protonated (+) and binds the anionic sulfate (-).

-

Elution (pH 11): Sorbent is deprotonated (neutral), releasing the analyte.

Visualizing the Workflow

The following diagram illustrates the metabolic pathway and the logic of the SPE extraction process.

Caption: Metabolic formation of the target analyte and the charge-switching mechanism utilized in Mixed-Mode WAX SPE.

Detailed Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]

-

SPE Cartridges: Mixed-Mode WAX (e.g., Waters Oasis WAX, Biotage EVOLUTE EXPRESS AX, or Phenomenex Strata-X-AW). 30 mg / 1 cc format is recommended for plasma volumes < 500 µL.

-

Internal Standard: 3-O-Methyl-L-DOPA-4-sulfate-d3 (1 µg/mL in 50:50 MeOH:Water).

-

Loading Buffer: 50 mM Ammonium Acetate, pH 4.5.

-

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Sample Pre-treatment

-

Thaw plasma/urine samples on ice.

-

Aliquot 200 µL of sample into a clean tube.

-

Spike with 20 µL of Internal Standard working solution.

-

Dilute 1:1 with Loading Buffer (200 µL).

-

Expert Note: Acidifying the sample ensures the WAX sorbent is fully protonated (positively charged) before the sample hits the bed. Do not use strong acid (HCl) as it may hydrolyze the sulfate.

-

SPE Procedure (Step-by-Step)

| Step | Solvent / Action | Mechanistic Rationale |

| 1. Condition | 1 mL Methanol | Activates hydrophobic ligands. |

| 2. Equilibrate | 1 mL Loading Buffer (pH 4.5) | Creates the cationic environment on the sorbent surface. |

| 3. Load | 400 µL Pre-treated Sample | Analyte Capture: Sulfate (-) binds to WAX (+). Hydrophobic backbone interacts with polymer. |

| 4. Wash 1 | 1 mL Loading Buffer (pH 4.5) | Removes proteins and polar interferences that are not ionically bound. |

| 5. Wash 2 | 1 mL 100% Methanol | Critical Step: Removes neutral organics and hydrophobic bases. The analyte remains bound via the strong ionic interaction. |